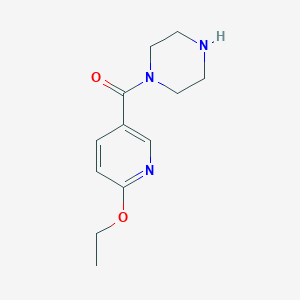
1,3-Dichloro-6,7-dimethoxyisoquinoline
説明
1,3-Dichloro-6,7-dimethoxyisoquinoline (DDQ) is a heterocyclic organic compound that has been extensively used in various scientific experiments due to its unique properties. It has a molecular formula of C11H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-6,7-dimethoxyisoquinoline consists of an isoquinoline core with two chlorine atoms at the 1 and 3 positions and two methoxy groups at the 6 and 7 positions . The average mass of the molecule is 258.101 Da .
Physical And Chemical Properties Analysis
1,3-Dichloro-6,7-dimethoxyisoquinoline is a powder with a melting point of 200-201°C . It has a theoretical density of 1.367 .
科学的研究の応用
Synthesis and Cytotoxic Activity
1,3-Dichloro-6,7-dimethoxyisoquinoline and its derivatives have been explored in the field of organic synthesis, particularly in the total synthesis of various complex isoquinolines. For instance, a study conducted by Kaufman et al. (2018) presented a facile approach for the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone. The synthesized heterocycles exhibited cytotoxic activity, suggesting potential applications in the development of therapeutic agents (Kaufman et al., 2018).
Anticonvulsant Properties
Research by Gitto et al. (2010) focused on the synthesis and evaluation of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. This study was based on established structure-active relationships in anticonvulsant agents. The newly synthesized compounds displayed significant anticonvulsant activity in animal models, highlighting the potential of 1,3-Dichloro-6,7-dimethoxyisoquinoline derivatives in epilepsy treatment (Gitto et al., 2010).
Antimicrobial Activity
A 2009 study by Bawa et al. investigated the antimicrobial activity of 2-chloroquinoline containing pyrazoline derivatives, which included 3,4-dichloro and 3,4-dimethoxy variants in the phenyl ring. These compounds were screened against various bacterial and fungal strains, and certain derivatives showed potent antibacterial activity (Bawa et al., 2009).
Analgesic and Anti-Inflammatory Effects
In 2022, Rakhmanova et al. explored the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. This study revealed significant anti-inflammatory effects in models of thermal and chemical irritation, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Evaluation
In 2023, Azamatov et al. synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and evaluated their local anesthetic activity and acute toxicity. The study concluded that these compounds, particularly the 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy variant, showed high local anesthetic activity and lower toxicity, making them promising candidates for further medical research (Azamatov et al., 2023).
Safety and Hazards
特性
IUPAC Name |
1,3-dichloro-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-8-3-6-4-10(12)14-11(13)7(6)5-9(8)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJTYACMQQZNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694713 | |
| Record name | 1,3-Dichloro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-6,7-dimethoxyisoquinoline | |
CAS RN |
24623-42-5 | |
| Record name | 1,3-Dichloro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24623-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



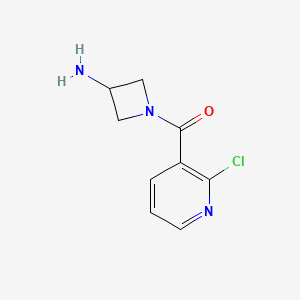
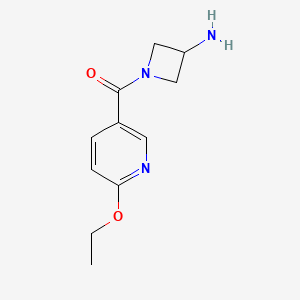


![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
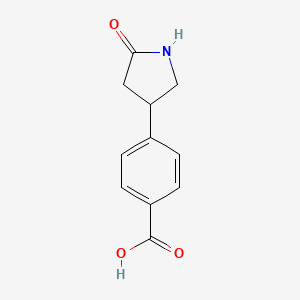
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)

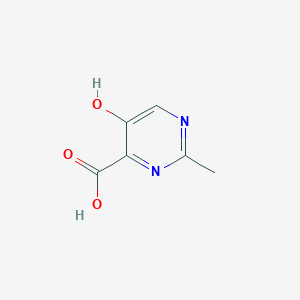

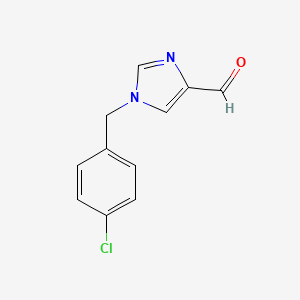
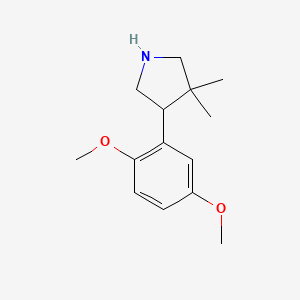
![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)
